molecular formula C14H9ClN2O B598993 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one CAS No. 1199556-78-9

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B598993
CAS No.: 1199556-78-9
M. Wt: 256.689
InChI Key: GNCGKMPJUFFJRQ-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-chloro-3-phenylquinoline with a suitable reagent to form the naphthyridinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions might be common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinoline: Similar structure but lacks the chlorine atom and the naphthyridinone ring.

    6-Chloro-1,5-naphthyridin-2(1H)-one: Similar structure but lacks the phenyl group.

Uniqueness

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-7-6-11-12(16-13)8-10(14(18)17-11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGKMPJUFFJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=N3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735148
Record name 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-78-9
Record name 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1-4) (5 g, 19.5 mmol), phenylacethyl chloride (3.3 g, 21.4 mmol), and DBU (9.8 g, 39 mmol) in THF (215 mL) was stirred at room temperature for 2 days and at 100° C. for overnight. The mixture was diluted with CHCl3, washed with water and brine, dried (MgSO4), filtered, and the solvent was removed under reduced pressure. To the residue was added CHCl3, and the resulting solid was collected by filtration to give 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one (7-1) as colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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